![molecular formula C14H23N5O3S B12162792 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B12162792.png)
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one
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Overview
Description
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups, an amino group, and a piperazine ring with a methylsulfonyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic conditions.
Substitution with dimethyl groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the amino group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative.
Formation of the piperazine ring: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.
Introduction of the methylsulfonyl group: The methylsulfonyl group is added via sulfonation reactions using reagents like methylsulfonyl chloride.
Final coupling reaction: The final step involves coupling the pyrimidine and piperazine derivatives under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Activity
- Recent studies have indicated that this compound exhibits potential anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer.
-
Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro assays revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
-
Neurological Applications
- Given its structural similarity to known neuroprotective agents, this compound is being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest it may enhance cognitive function and protect neuronal cells from oxidative stress.
Data Table: Summary of Biological Activities
Activity Type | Model/System Used | Result/Outcome |
---|---|---|
Anticancer | Xenograft models (breast cancer) | Significant tumor growth inhibition |
Antimicrobial | In vitro assays (various pathogens) | Effective against Gram-positive/negative bacteria |
Neurological | Neuronal cell cultures | Neuroprotection observed |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated breast cancer cell lines with varying concentrations of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity compared to established chemotherapeutics.
Case Study 2: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial effectiveness of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing that the compound could inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 3: Neuroprotective Effects
In a study involving neuronal cultures exposed to oxidative stressors, the compound demonstrated significant protective effects by reducing apoptosis rates and enhancing cell survival. This suggests its potential utility in developing treatments for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-ol: Similar structure with a hydroxyl group instead of a ketone group.
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-2-one: Similar structure with a different position of the ketone group.
Uniqueness
The uniqueness of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine derivatives with piperazine and other reagents under specific conditions. For example, the synthesis can be achieved via microwave-assisted methods which enhance yield and purity . The compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Biological Activity
The biological activities of this compound have been investigated in several studies, revealing a range of pharmacological effects:
Anticancer Activity
Research indicates that compounds featuring the pyrimidine moiety exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a variety of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of the piperazine ring is believed to enhance its interaction with microbial targets .
Anticonvulsant Effects
Some derivatives related to this compound have been evaluated for anticonvulsant activity using animal models. The results suggest a potential for these compounds to modulate neurotransmitter systems, thereby providing protection against seizures induced by chemical agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For instance:
- Pyrimidine Ring : Essential for anticancer and antimicrobial activities.
- Piperazine Moiety : Contributes significantly to the binding affinity and selectivity towards biological targets.
- Methylsulfonyl Group : This group appears to enhance solubility and bioavailability, which are critical for achieving effective therapeutic concentrations in vivo .
Case Studies
Several case studies illustrate the compound's potential:
- Anticancer Study : A study involving various derivatives demonstrated that modifications on the piperazine ring could lead to increased cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : In a comparative study, the compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. Results indicated that it possessed superior antimicrobial properties compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
- Neuropharmacological Assessment : In animal models, derivatives were shown to reduce seizure frequency in picrotoxin-induced convulsions, indicating potential use in epilepsy treatment .
Properties
Molecular Formula |
C14H23N5O3S |
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Molecular Weight |
341.43 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H23N5O3S/c1-11-10-12(2)17-14(16-11)15-5-4-13(20)18-6-8-19(9-7-18)23(3,21)22/h10H,4-9H2,1-3H3,(H,15,16,17) |
InChI Key |
WYDHLLWSTGZTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)S(=O)(=O)C)C |
Origin of Product |
United States |
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